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Compound of Interest

Compound Name:
4'-Isobutyl-2,2-

dibromopropiophenone

Cat. No.: B119324 Get Quote

An In-depth Technical Guide on 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one

This technical guide provides a comprehensive overview of 2,2-dibromo-1-[4-(2-

methylpropyl)phenyl]propan-1-one, an alpha-dihalogenated ketone. Due to the limited

availability of direct experimental data for this specific compound, this document synthesizes

information from related chemical structures and general principles of organic chemistry and

toxicology to present a thorough profile. This guide is intended for researchers, scientists, and

professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties
The compound with the common name 4'-Isobutyl-2,2-dibromopropiophenone is

systematically named under IUPAC nomenclature.

IUPAC Name: 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one[1][2]

Synonyms: 4'-Isobutyl-2,2-dibromopropiophenone, 2,2-Dibromo-1-(4-isobutylphenyl)propan-

1-one[1]

CAS Number: 104483-05-8[1][2]

A summary of its key chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
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Property Value Source

Molecular Formula C13H16Br2O [1][2]

Molecular Weight 348.07 g/mol [2]

Appearance White Low Melting Solid [1]

Storage 2-8°C Refrigerator [1]

SMILES
CC(C)Cc1ccc(cc1)C(=O)C(C)

(Br)Br
[2]

InChI

InChI=1S/C13H16Br2O/c1-

9(2)8-10-4-6-11(7-5-

10)12(16)13(3,14)15/h4-

7,9H,8H2,1-3H3

[2]

Proposed Synthesis
While specific experimental protocols for the synthesis of 2,2-dibromo-1-[4-(2-

methylpropyl)phenyl]propan-1-one are not readily available in the literature, a plausible

synthetic route can be proposed based on the known chemistry of α-dihalogenation of ketones.

The logical precursor for this synthesis is 4'-isobutylpropiophenone.[3]

Experimental Protocol: Synthesis of 2,2-dibromo-1-[4-(2-
methylpropyl)phenyl]propan-1-one via Bromination of
4'-Isobutylpropiophenone
Objective: To synthesize 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one by the direct

bromination of 4'-isobutylpropiophenone.

Materials:

4'-Isobutylpropiophenone

Bromine (Br2)

Acetic Acid (glacial) or another suitable solvent like Dichloromethane
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Sodium bicarbonate solution (saturated)

Sodium sulfate (anhydrous)

Round-bottom flask

Dropping funnel

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping

funnel, dissolve 4'-isobutylpropiophenone in glacial acetic acid. Cool the flask in an ice bath.

Bromination: Slowly add a stoichiometric excess (approximately 2.2 equivalents) of bromine,

dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping

funnel. The rate of addition should be controlled to maintain the reaction temperature below

10°C.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room

temperature. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker

containing cold water. Neutralize the excess acid by slowly adding a saturated solution of

sodium bicarbonate until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable

organic solvent, such as dichloromethane.
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Washing: Wash the combined organic layers with water and then with a saturated brine

solution.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purification: The crude 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one can be further

purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 2,2-dibromo-1-[4-(2-

methylpropyl)phenyl]propan-1-one.

Potential Biological Activity and Toxicological
Profile
Direct studies on the biological activity of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-

one are not available. However, its structural features—a brominated propiophenone derivative

—allow for informed speculation on its potential biological effects and toxicity.

Potential Biological Activity
The presence of bromine atoms can significantly influence the biological properties of organic

compounds. Bromophenols, for instance, are known to exhibit a range of activities including

antimicrobial, antioxidant, and anticancer effects.[4] The introduction of bromine can increase

lipophilicity, potentially enhancing membrane permeability and interaction with biological

targets.[2] Some studies have indicated that bromination can either increase or have little effect

on the antioxidant activity of phenolic compounds.[4] It is plausible that 2,2-dibromo-1-[4-(2-

methylpropyl)phenyl]propan-1-one could exhibit some level of antimicrobial or cytotoxic activity,

a common feature of alpha-halogenated ketones.

Toxicological Profile
Alpha-dihalogenated ketones are generally considered to be reactive electrophiles and are

often toxic. Their toxicity is primarily attributed to their ability to covalently modify cellular
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nucleophiles, such as the side chains of amino acids in proteins (e.g., cysteine, histidine, and

lysine) and nucleobases in DNA.

Mechanism of Toxicity:

The primary mechanism of toxicity for alpha-halogenated ketones involves nucleophilic

substitution reactions where a cellular nucleophile attacks the carbon atom bearing the

halogen, displacing a halide ion. This can lead to enzyme inhibition, disruption of protein

function, and induction of oxidative stress. The presence of two bromine atoms on the alpha-

carbon in 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one likely enhances its

electrophilicity and reactivity compared to its monobrominated counterpart.

Exposure to α-diketones and related compounds has been associated with respiratory tract

damage.[5] The toxicity is often linked to the covalent modification of arginine residues in

critical proteins.[5] Halogenated hydrocarbons, as a class, have been shown to induce lipid

peroxidation and disturb chromosome segregation.[6] The potential for 2,2-dibromo-1-[4-(2-

methylpropyl)phenyl]propan-1-one to induce such effects warrants caution in its handling and

use. Ketonic solvents have been observed to potentiate the nephrotoxic and hepatotoxic

effects of some halogenated hydrocarbons.[7]

The following diagram illustrates a generalized signaling pathway for the cellular toxicity of

alpha-halogenated ketones.

Caption: Generalized pathway of cellular toxicity for alpha-halogenated ketones.

Potential Applications in Research and
Development
Given its structure, 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is most likely utilized

as a chemical intermediate in organic synthesis. It could serve as a precursor for the synthesis

of various pharmaceuticals or other complex organic molecules. The 4-isobutylphenyl moiety is

a key structural feature of the widely used non-steroidal anti-inflammatory drug (NSAID),

ibuprofen.[8][9][10][11][12][13] This suggests that 2,2-dibromo-1-[4-(2-

methylpropyl)phenyl]propan-1-one could potentially be an intermediate or a starting material in

novel synthetic routes to ibuprofen or its analogs. The two bromine atoms provide reactive sites
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for a variety of chemical transformations, such as Favorskii rearrangements or other

nucleophilic substitution reactions, to introduce different functional groups.

Conclusion
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one is a halogenated ketone with limited

directly reported experimental data. Based on its chemical structure and the properties of

related compounds, it is likely a reactive chemical intermediate with potential applications in

organic synthesis, particularly in the development of pharmaceuticals. Its toxicological profile is

presumed to be similar to other alpha-dihalogenated ketones, warranting careful handling. This

technical guide provides a foundational understanding of this compound, which should be

supplemented with experimental data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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